Cas no 1569-50-2 (3-Penten-2-ol)

3-Penten-2-ol 化学的及び物理的性質
名前と識別子
-
- 3-Penten-2-ol
- (E,2S)-pent-3-en-2-ol
- FT-0628371
- NS00048596
- (S)-trans-3-Penten-2-ol
- 1569-50-2
- FT-0651976
- pent-3-en-2-ol
- DTXSID10862696
- 926-58-9
- D84201
- (E,2S)-3-penten-2-ol
- (E)-3-Penten-2-ol
-
- MDL: MFCD00004544
- インチ: InChI=1S/C5H10O/c1-3-4-5(2)6/h3-6H,1-2H3
- InChIKey: GJYMQFMQRRNLCY-UHFFFAOYSA-N
- ほほえんだ: CC=CC(C)O
計算された属性
- せいみつぶんしりょう: 86.07320
- どういたいしつりょう: 86.073
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 6
- 回転可能化学結合数: 1
- 複雑さ: 47.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 20.2
じっけんとくせい
- 色と性状: 無色粉末
- 密度みつど: 0.843 g/mL at 25 °C(lit.)
- ゆうかいてん: 14.19°C (estimate)
- ふってん: 120-122 °C(lit.)
- フラッシュポイント: 82 °F
- 屈折率: n20/D 1.428
- PSA: 20.23000
- LogP: 0.94330
- ようかいせい: 水に微溶解する
3-Penten-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CA241-50mg |
3-Penten-2-ol |
1569-50-2 | 97% mixture of cis/trans | 50mg |
163.0CNY | 2021-07-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1258613-25g |
3-Penten-2-ol |
1569-50-2 | 97% mixture of cis/trans | 25g |
¥10021 | 2023-04-15 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD88772-250mg |
3-Penten-2-ol |
1569-50-2 | 97% mixture of cis/trans | 250mg |
¥455.0 | 2022-03-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CA241-250mg |
3-Penten-2-ol |
1569-50-2 | 97% mixture of cis/trans | 250mg |
620CNY | 2021-05-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CA241-200mg |
3-Penten-2-ol |
1569-50-2 | 97% mixture of cis/trans | 200mg |
408.0CNY | 2021-07-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1258613-1g |
3-Penten-2-ol |
1569-50-2 | 97% mixture of cis/trans | 1g |
¥1230 | 2023-04-15 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY368649-1g |
3-Penten-2-ol |
1569-50-2 | ≥95% | 1g |
¥13050.00 | 2024-08-09 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD88772-50mg |
3-Penten-2-ol |
1569-50-2 | 97% mixture of cis/trans | 50mg |
¥163.0 | 2022-03-01 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD88772-1g |
3-Penten-2-ol |
1569-50-2 | 97% mixture of cis/trans | 1g |
¥1136.0 | 2022-03-01 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD88772-5g |
3-Penten-2-ol |
1569-50-2 | 97% mixture of cis/trans | 5g |
¥3550.0 | 2022-03-01 |
3-Penten-2-ol 関連文献
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1. Radical β-addition to acyclic α-(arylsulfinyl) enones: Pummerer-type rearrangementNobuyuki Mase,Yoshihiko Watanabe,Yoshio Ueno,Takeshi Toru J. Chem. Soc. Perkin Trans. 1 1998 1613
-
Cheng-Pan Zhang,Qing-Yun Chen,Yong Guo,Ji-Chang Xiao,Yu-Cheng Gu Chem. Soc. Rev. 2012 41 4536
-
3. Vinyl glycosides in oligosaccharide synthesis (part 4): glycosidase-catalysed preparation of substituted allyl glycosidesRobin R. Gibson,Roger P. Dickinson,Geert-Jan Boons J. Chem. Soc. Perkin Trans. 1 1997 3357
-
Jeremy Robertson,Kiri Stevens Nat. Prod. Rep. 2014 31 1721
-
Quy P. Nguyen,Han K. Chau,Lance Lobban,Steven Crossley,Bin Wang Catal. Sci. Technol. 2023 13 4477
-
Aleksandra Narczyk,Micha? Pieczykolan,Sebastian Stecko Org. Biomol. Chem. 2018 16 3921
-
Shaikh Samser,Priyabrata Biswal,Sushanta Kumar Meher,Krishnan Venkatasubbaiah Org. Biomol. Chem. 2021 19 1386
-
Piotr Dudziński,Wibke S. Husstedt,Andrej V. Matsnev,Joseph S. Thrasher,Günter Haufe Org. Biomol. Chem. 2021 19 5607
-
Beatriz Lastra-Barreira,Josefina Díez,Pascale Crochet Green Chem. 2009 11 1681
-
Max R. McGillen,Alex T. Archibald,Trevor Carey,Kimberley E. Leather,Dudley E. Shallcross,John C. Wenger,Carl J. Percival Phys. Chem. Chem. Phys. 2011 13 2842
3-Penten-2-olに関する追加情報
Introduction to 3-Penten-2-ol (CAS No. 1569-50-2): Applications and Recent Research Developments
3-Penten-2-ol, with the chemical formula C₅H₁₀O, is a significant organic compound widely recognized for its versatile applications in the chemical and pharmaceutical industries. Its unique structural properties, characterized by a terminal double bond and a secondary hydroxyl group, make it a valuable intermediate in synthetic chemistry. This compound, identified by the CAS No. 1569-50-2, has garnered considerable attention due to its role in the synthesis of various bioactive molecules and its potential in industrial processes.
The structure of 3-Penten-2-ol consists of a five-carbon chain with a double bond between the second and third carbon atoms and a hydroxyl group attached to the second carbon. This configuration imparts reactivity that is useful in organic synthesis, particularly in the formation of more complex molecules. The compound is typically produced through the hydration of butadiene or via catalytic processes that involve the partial hydrogenation of longer-chain alkenes.
In recent years, research into 3-Penten-2-ol has been driven by its potential applications in pharmaceuticals, agrochemicals, and specialty chemicals. One of the most promising areas of study involves its use as a precursor in the synthesis of non-proteinogenic amino acids. These amino acids, which are not typically found in proteins but can be incorporated into peptides and proteins through genetic engineering, have shown promise in drug development and material science. The reactivity of 3-Penten-2-ol allows for the introduction of various functional groups, making it an ideal candidate for constructing complex molecular frameworks.
Moreover, advancements in green chemistry have led to innovative methods for synthesizing 3-Penten-2-ol with minimal environmental impact. Researchers have explored biocatalytic routes that utilize enzymes to convert renewable feedstocks into this compound efficiently. Such approaches align with global efforts to reduce reliance on fossil fuels and minimize waste generation in chemical manufacturing processes.
The pharmaceutical industry has also shown interest in 3-Penten-2-ol due to its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). For instance, derivatives of this compound have been investigated for their potential as antiviral and anti-inflammatory agents. The hydroxyl group provides a site for further functionalization, enabling the creation of molecules with specific biological activities. Recent studies have highlighted its utility in designing novel therapeutic agents that target emerging health challenges.
Another area where 3-Penten-2-ol has found application is in the production of specialty polymers and coatings. Its ability to undergo polymerization reactions makes it valuable in creating materials with tailored properties such as flexibility, durability, and resistance to environmental factors. These materials are increasingly sought after in industries ranging from automotive to construction, where performance and sustainability are critical considerations.
In conclusion, 3-Penten-2-ol (CAS No. 1569-50-2) is a multifaceted compound with significant implications across multiple sectors. Its unique structural features enable diverse applications, from pharmaceuticals to advanced materials. As research continues to uncover new synthetic pathways and functional derivatives, the importance of this compound is expected to grow further. The integration of sustainable practices into its production underscores its relevance not only as a chemical intermediate but also as a cornerstone of modern industrial chemistry.
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